![molecular formula C11H13Cl2NOS B2838621 3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide CAS No. 92546-78-6](/img/structure/B2838621.png)
3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide is a chemical compound with the molecular formula C11H13Cl2NOS . It has an average mass of 278.198 Da and a mono-isotopic mass of 277.009491 Da . This product is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of 3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide can be analyzed using various techniques such as X-ray diffraction, NMR, FT-IR, and UV-Vis . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide include its molecular formula (C11H13Cl2NOS), average mass (278.198 Da), and mono-isotopic mass (277.009491 Da) . Additional properties such as boiling point, melting point, and density can be obtained from specialized chemical databases .Scientific Research Applications
Synthesis and Potential Therapeutic Applications
- A study on the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, including compounds structurally related to 3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide, explored their potential as drug candidates for Alzheimer’s disease treatment. These compounds were evaluated for enzyme inhibition activity against acetylcholinesterase, an enzyme associated with Alzheimer's disease, indicating their potential therapeutic applications (Rehman et al., 2018).
Synthetic, Mechanistic, and Structural Studies
- Another research effort focused on the synthetic, mechanistic, and structural studies related to 1,2,4-Dithiazolidine-3,5-dione, exploring the reactions of related sulfonamide compounds, providing insights into the complex chemistry and potential applications of these compounds in the development of new materials and chemicals (Chen et al., 1996).
Antimicrobial Properties
- Arylsubstituted Halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have been synthesized, including structures similar to the query compound. These studies found that such compounds exhibit antimicrobial properties, suggesting their use in developing new antibacterial and antifungal agents (Baranovskyi et al., 2018).
Environmental Degradation Studies
- Research on the degradation of certain anilides, including N-(3,4-dichlorophenyl)propanamide (a structurally related compound), by TiO2 catalysis under UV-A and solar light, was conducted to understand the environmental fate of these compounds. The study provided insights into the mechanisms of photodegradation and potential environmental impacts (Sturini et al., 1997).
Insecticidal Activity
- The discovery and characterization of sulfoxaflor, a novel insecticide targeting sap-feeding pests, have been researched. Sulfoxaflor shows broad-spectrum efficacy against many sap-feeding insect pests, offering a new approach to pest control in agriculture. This study highlights the importance of developing new classes of insecticides to address resistance issues and ensure effective pest management (Zhu et al., 2011).
properties
IUPAC Name |
3-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NOS/c12-6-5-11(15)14-7-8-16-10-3-1-9(13)2-4-10/h1-4H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQBORHPHPWQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNC(=O)CCCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

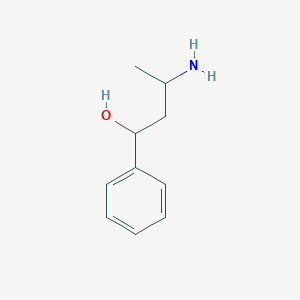
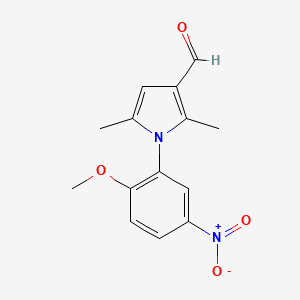
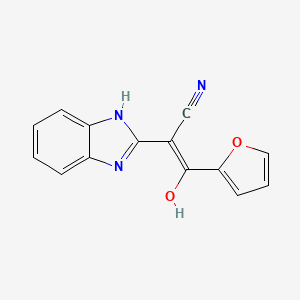
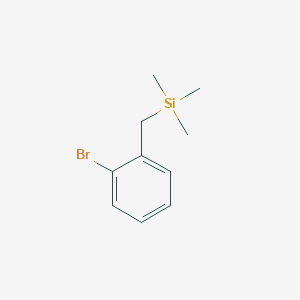
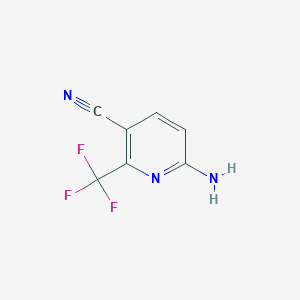
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2838548.png)
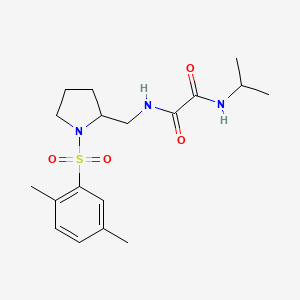
![methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxo-1-(pyridin-2-yl)pyrrolidin-2-yl]benzoate](/img/structure/B2838552.png)
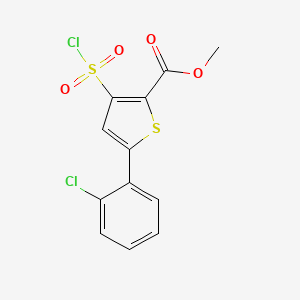
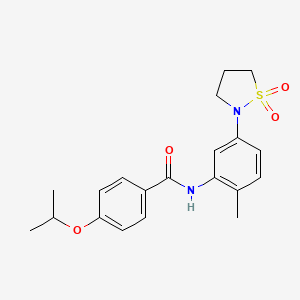
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2838556.png)
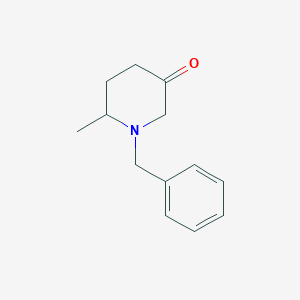
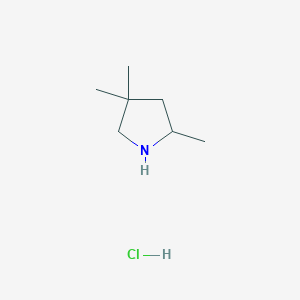
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2838561.png)